molecular formula C11H9IN2O B13942097 3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B13942097
M. Wt: 312.11 g/mol
InChI Key: CSHGVLXJBVNMRL-UHFFFAOYSA-N
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Description

4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmaleimides . This reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-(4-IODOPHENYL)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

3-(4-iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H9IN2O/c12-8-3-1-7(2-4-8)10-9-5-6-13-11(9)15-14-10/h1-4,13H,5-6H2

InChI Key

CSHGVLXJBVNMRL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=C(C=C3)I

Origin of Product

United States

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